molecular formula C16H16ClNO2 B2730679 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1351647-37-4

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2730679
CAS No.: 1351647-37-4
M. Wt: 289.76
InChI Key: HVRMDZRNSXYTDC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol. This compound has garnered attention due to its unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide can be compared with other similar compounds, such as:

    2-hydroxy-N-(3-phenylpropyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide: The chlorine atom is positioned differently, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with molecular targets.

Biological Activity

2-Chloro-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound that belongs to the class of aryl amides, which are known for their diverse biological activities. The unique structure of this compound, featuring a chloro substituent and a hydroxy-phenylpropyl side chain, contributes to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C16H18ClNO2\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_{2}

This structure includes:

  • A chloro group that enhances lipophilicity.
  • A hydroxy group that may facilitate hydrogen bonding with biological targets.
  • A benzamide moiety , which is known for interactions with various receptors.

Research suggests that this compound may interact with specific biological targets, including receptors involved in inflammatory responses. Notably, benzamide derivatives have been identified as inhibitors of the P2X7 receptor, which plays a critical role in pain signaling and inflammation . The presence of functional groups in this compound allows it to undergo various chemical reactions, potentially leading to the formation of derivatives with altered biological activities.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, certain benzamide derivatives have been tested against various pathogens and shown effective results . The following table summarizes some relevant findings:

Compound NameStructure FeaturesBiological Activity
2-ChlorobenzamideBenzamide with chloro substituentP2X7 receptor inhibitor
N-(4-Hydroxyphenyl)acetamideAcetamide derivative with hydroxy groupAnalgesic properties
N-(3-Hydroxypropyl)benzamideHydroxypropyl substituted benzamideAntimicrobial activity

The unique combination of functional groups in this compound may enhance its interaction with microbial targets compared to other derivatives.

Inhibition of Viral Replication

In a study evaluating the antiviral properties of similar compounds, 2-chloro-N-(3-phenylpropyl)benzamide demonstrated significant inhibition of viral replication. For instance, compounds were tested at a concentration of 50 µM, revealing fold decreases in viral titer . The data from this study are summarized below:

CompoundLogTCID50 (viral titer)Fold Decrease in Replication
Control (DMSO)8.5-
A9 (similar compound)5.7630
A116.850

These results suggest that structural modifications can lead to enhanced antiviral activity, indicating the potential for developing new therapeutic agents based on this compound.

Case Studies

  • Antimicrobial Study : In vitro tests on derivatives similar to this compound showed effective antibacterial and antifungal properties against various strains, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values were measured, revealing promising activity for future drug development .
  • Receptor Binding Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound to the P2X7 receptor. These studies indicated that modifications to the hydroxy and phenyl groups significantly enhance binding interactions, potentially leading to increased therapeutic efficacy against inflammatory conditions.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-15-9-5-4-8-14(15)16(20)18-11-13(19)10-12-6-2-1-3-7-12/h1-9,13,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRMDZRNSXYTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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